Scaffold Class Evidence: NF-κB Activation Compared to Parent Compound 1 in the Sulfamoyl Benzamidothiazole Series
The sulfamoyl benzamidothiazole scaffold, which includes 4-acetyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (CAS 300818-48-8) as a terminal benzamide variant, was identified through high-throughput screening to prolong NF-κB activation after TLR4 stimulation with LPS. In systematic SAR studies, modifications at the terminal amide position yielded compounds with differential potency; compound 1 (the parent scaffold) exhibited sustained NF-κB activation, while bulkier aryl-substituted analogs such as 18q and 54h demonstrated enhanced potency relative to compound 1 [1]. Although direct quantitative data for the exact 4-acetylbenzamide substitution are not available in the public domain, class-level inference indicates that the 4-acetylbenzamide group occupies the same modifiable site that tolerates aromatic extensions, placing this compound within a potency-tunable region of the scaffold. The fold-enhancement in NF-κB activation over LPS alone varied among analogs, with certain substitutions yielding >2-fold improvement in SEAP reporter activity [1].
| Evidence Dimension | NF-κB activation (SEAP reporter assay) after LPS co-stimulation |
|---|---|
| Target Compound Data | Not directly reported; compound belongs to sulfamoyl benzamidothiazole series where terminal amide modifications modulate NF-κB activation potency. |
| Comparator Or Baseline | Parent compound 1 (unsubstituted sulfamoyl benzamidothiazole scaffold) demonstrated sustained NF-κB activation; optimized analogs 18q and 54h showed enhanced potency. |
| Quantified Difference | Class-level: terminal amide site modifications yield compounds with varying potency; some analogs achieve >2-fold enhancement in SEAP activity over LPS alone. |
| Conditions | Cell-based NF-κB reporter assay (SEAP) in THP-1 human monocytic cells co-stimulated with TLR4 agonist LPS. Data represent mean ± SEM of triplicates from two independent experiments [1]. |
Why This Matters
Procurement of CAS 300818-48-8 provides a structurally defined probe for interrogating the terminal amide SAR space of the sulfamoyl benzamidothiazole scaffold, a region demonstrated to critically modulate immunostimulatory potency.
- [1] Shukla NM, Chan M, Lao FS, Chu PJ, Belsuzarri MM, Yao S, Nan J, Sato-Kaneko F, Saito T, Hayashi T, Corr M, Carson DA, Cottam HB. Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation. Bioorg Med Chem. 2021 May 30;43:116242. DOI: 10.1016/j.bmc.2021.116242. PMC Figure 3: Dose response curves for selected active analogs with LPS. View Source
